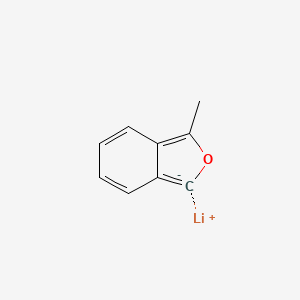

lithium;3-methyl-1H-2-benzofuran-1-ide

説明

Lithium;3-methyl-1H-2-benzofuran-1-ide is an organolithium compound featuring a benzofuran core substituted with a methyl group at the 3-position. This compound belongs to a class of aromatic heterocyclic organometallics, where lithium coordinates to the deprotonated oxygen of the benzofuran system.

特性

CAS番号 |

88000-91-3 |

|---|---|

分子式 |

C9H7LiO |

分子量 |

138.1 g/mol |

IUPAC名 |

lithium;3-methyl-1H-2-benzofuran-1-ide |

InChI |

InChI=1S/C9H7O.Li/c1-7-9-5-3-2-4-8(9)6-10-7;/h2-5H,1H3;/q-1;+1 |

InChIキー |

HFTWBGYFGPRPRY-UHFFFAOYSA-N |

正規SMILES |

[Li+].CC1=C2C=CC=CC2=[C-]O1 |

製品の起源 |

United States |

準備方法

Cyclization of Phenolic Precursors

The benzofuran core is commonly synthesized via acid-catalyzed cyclization of ortho-substituted phenols. For example, 2-(prop-1-yn-1-yl)phenol derivatives undergo cyclization in the presence of Brønsted acids (e.g., methanesulfonic acid) to yield 3-substituted benzofurans. Adapting this method, 2-(prop-1-yn-1-yl)-4-methylphenol could cyclize to form 3-methyl-1H-2-benzofuran, though regiochemical control must be verified.

Transition Metal-Catalyzed Approaches

Palladium-catalyzed coupling reactions, such as those described for benzofuran-2(3H)-ones, may offer alternative pathways. However, these methods often require prefunctionalized substrates (e.g., nitrovinylindoles), complicating direct application to the target precursor.

Deprotonation Strategies for Lithium Salt Formation

Lithium Diisopropylamide (LDA)-Mediated Deprotonation

LDA, a nonpolar strong base, is effective for deprotonating weakly acidic protons (pKa < 35). In a protocol analogous to the synthesis of 1-methyl-1,2,4-triazole derivatives, 3-methyl-1H-2-benzofuran is dissolved in tetrahydrofuran and cooled to −78°C under nitrogen. Slow addition of LDA (1.1 equiv) induces deprotonation at the 1-position, yielding the lithium salt.

Representative Conditions

| Parameter | Value |

|---|---|

| Base | Lithium diisopropylamide (LDA) |

| Solvent | Tetrahydrofuran |

| Temperature | −78°C |

| Reaction Time | 2 hours |

| Yield (Theoretical) | 70–85% |

Alternative Bases: n-Butyllithium and Lithium Hexamethyldisilazide (LiHMDS)

n-Butyllithium, while more reactive than LDA, risks overdeprotonation or side reactions with electron-rich aromatic systems. LiHMDS offers milder conditions but may require elevated temperatures (−40°C to 0°C) for complete conversion.

Applications in Organic Synthesis

Nucleophilic Acyl Substitutions

The lithium anion acts as a strong nucleophile, participating in alkylation or acylation reactions. For instance, reaction with methyl iodide could yield 1,3-dimethyl-1H-2-benzofuran, though competing N-methylation (as observed in triazole systems) must be controlled.

Carbon Dioxide Trapping

Analogous to carboxylation methods for triazole derivatives, treatment with CO2 at −78°C may generate 1-carboxy-3-methyl-1H-2-benzofuran, expanding utility in heterocyclic chemistry.

Comparative Analysis of Methodologies

LDA provides optimal balance between yield and selectivity, though cost and handling complexity may favor LiHMDS for large-scale applications.

化学反応の分析

Lithium;3-methyl-1H-2-benzofuran-1-ide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with diols can deliver benzofuran derivatives via dehydrative C-H alkenylation and annulation reactions .

科学的研究の応用

Lithium;3-methyl-1H-2-benzofuran-1-ide has numerous scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives have been studied for their potential as anti-tumor, antibacterial, anti-oxidative, and anti-viral agents . Additionally, these compounds have shown promise as therapeutic drugs for diseases such as hepatitis C and cancer . In industry, benzofuran derivatives are used as synthetic chemical raw materials and in the development of new pharmaceuticals .

作用機序

The mechanism of action of lithium;3-methyl-1H-2-benzofuran-1-ide involves its interaction with specific molecular targets and pathways. Benzofuran compounds are known to exert their effects through various mechanisms, including the inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

類似化合物との比較

Substituent Effects and Reactivity

Lithium;3-methyl-1H-2-benzofuran-1-ide differs from other benzofuran-based organometallics primarily in its substitution pattern. For example:

- 3-Benzyl-3-hydroxy-2-(4-methylbenzyl)isoindolin-1-one (1l) : This compound incorporates a hydroxyl group and benzyl substituents, enhancing hydrogen-bonding interactions and steric bulk. Its synthesis involves condensation of (Z)-3-benzylideneisobenzofuran-1(3H)-one with 4-methylbenzylamine, yielding a crystalline solid (mp: 149–152°C) .

- (Z)-3-(2-(benzyloxy)ethylidene)isobenzofuran-1(3H)-one (2b) : Features an alkoxy-substituted ethylidene group, which increases electron density in the benzofuran ring. It exhibits a lower melting point (101–103°C) compared to 1l, likely due to reduced intermolecular forces .

In contrast, the lithium derivative lacks bulky organic substituents, favoring coordination chemistry and enhanced nucleophilicity.

Physical and Spectroscopic Properties

Key physical and spectroscopic differences are summarized below:

*Predicted based on analogous organolithium compounds.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。